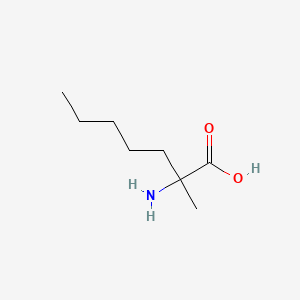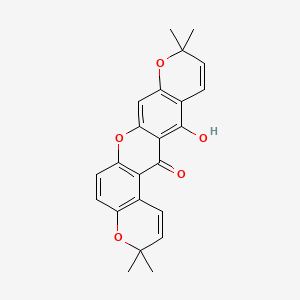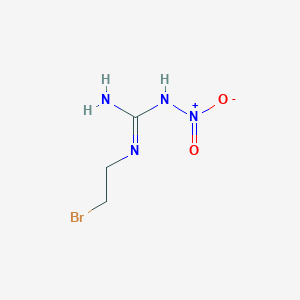
2-Amino-2-methylheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-methylheptanoic acid is an organic compound with the molecular formula C8H17NO2This compound is a structural isomer of leucine, an essential amino acid, and is used in various scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
2-Amino-2-methylheptanoic acid can be synthesized through several methods:
Amidomalonate Synthesis: This method involves the alkylation of diethyl acetamidomalonate with a primary alkyl halide, followed by hydrolysis and decarboxylation to yield the amino acid.
Reductive Amination: This method involves the reductive amination of an alpha-keto acid with ammonia in the presence of a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the amidomalonate method due to its efficiency and high yield. The process includes the use of automated reactors and stringent quality control measures to ensure the purity of the final product .
化学反应分析
Types of Reactions
2-Amino-2-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of amides and other derivatives.
科学研究应用
2-Amino-2-methylheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
作用机制
The mechanism of action of 2-Amino-2-methylheptanoic acid involves its interaction with various molecular targets and pathways:
Protein Synthesis: Acts as a substrate for the synthesis of proteins by incorporating into peptide chains.
Metabolic Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of other amino acids and metabolites .
相似化合物的比较
Similar Compounds
Leucine: An essential amino acid with a similar structure but different metabolic roles.
Isoleucine: Another essential amino acid with structural similarities but distinct biological functions.
Valine: Shares structural features but has unique metabolic pathways .
Uniqueness
2-Amino-2-methylheptanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its role in various metabolic pathways make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
6269-80-3 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC 名称 |
2-amino-2-methylheptanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-8(2,9)7(10)11/h3-6,9H2,1-2H3,(H,10,11) |
InChI 键 |
HENXVCQQPFPENU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)









![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)

